molecular formula C19H21N3 B6335820 N-(5-Benzyl-2-ethyl-1H-pyrrol-3-yl)-6-methyl-pyridin-2-amine CAS No. 1422518-59-9

N-(5-Benzyl-2-ethyl-1H-pyrrol-3-yl)-6-methyl-pyridin-2-amine

Cat. No. B6335820
CAS RN: 1422518-59-9
M. Wt: 291.4 g/mol
InChI Key: QNAJDVKIRAABKT-UHFFFAOYSA-N
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Description

N-(5-Benzyl-2-ethyl-1H-pyrrol-3-yl)-6-methyl-pyridin-2-amine, also known as NBEPMPA, is an organic compound that has been widely studied for its potential therapeutic applications. It is a member of the pyrrolidine family of compounds, which are found in a variety of natural and synthetic sources, and is primarily composed of nitrogen, hydrogen, and carbon atoms. NBEPMPA has been shown to possess a variety of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer effects. As such, it has become an important research target for scientists looking to develop novel therapeutic treatments.

Scientific Research Applications

N-(5-Benzyl-2-ethyl-1H-pyrrol-3-yl)-6-methyl-pyridin-2-amine has been studied for a variety of applications in scientific research. For example, it has been used to investigate the mechanism of action of a variety of drugs, including those used to treat cancer. Additionally, it has been used to study the effects of inflammation and to develop novel anti-inflammatory medications. Furthermore, N-(5-Benzyl-2-ethyl-1H-pyrrol-3-yl)-6-methyl-pyridin-2-amine has been used as a tool to study the structure and function of proteins, as well as to develop new therapeutic agents.

Mechanism of Action

N-(5-Benzyl-2-ethyl-1H-pyrrol-3-yl)-6-methyl-pyridin-2-amine is believed to act through a variety of mechanisms in order to produce its therapeutic effects. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. Additionally, N-(5-Benzyl-2-ethyl-1H-pyrrol-3-yl)-6-methyl-pyridin-2-amine has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, another important mediator of inflammation. Finally, N-(5-Benzyl-2-ethyl-1H-pyrrol-3-yl)-6-methyl-pyridin-2-amine has been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the breakdown of cell membranes, thus contributing to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-(5-Benzyl-2-ethyl-1H-pyrrol-3-yl)-6-methyl-pyridin-2-amine has been shown to possess a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it has been shown to inhibit the activity of enzymes involved in the breakdown of cell membranes, thus contributing to its anti-inflammatory effects. Furthermore, N-(5-Benzyl-2-ethyl-1H-pyrrol-3-yl)-6-methyl-pyridin-2-amine has been shown to possess anti-fungal and anti-cancer effects, as well as to possess antioxidant activity.

Advantages and Limitations for Lab Experiments

N-(5-Benzyl-2-ethyl-1H-pyrrol-3-yl)-6-methyl-pyridin-2-amine has several advantages when used in laboratory experiments. First, it is relatively easy to synthesize and is relatively stable. Additionally, it can be used in a variety of experiments, including those involving the study of the mechanism of action of drugs, the effects of inflammation, and the development of novel therapeutic agents.
However, there are some limitations to the use of N-(5-Benzyl-2-ethyl-1H-pyrrol-3-yl)-6-methyl-pyridin-2-amine in laboratory experiments. First, it is not water-soluble, which can make it difficult to use in some experiments. Additionally, it is not approved for use in humans, so it is not suitable for use in clinical trials. Finally, it is relatively expensive, which can limit its use in some laboratory settings.

Future Directions

Despite its limitations, N-(5-Benzyl-2-ethyl-1H-pyrrol-3-yl)-6-methyl-pyridin-2-amine has the potential to be used in a variety of therapeutic applications. For example, further research could be conducted to develop novel anti-inflammatory drugs based on N-(5-Benzyl-2-ethyl-1H-pyrrol-3-yl)-6-methyl-pyridin-2-amine. Additionally, N-(5-Benzyl-2-ethyl-1H-pyrrol-3-yl)-6-methyl-pyridin-2-amine could be used to study the structure and function of proteins and to develop new therapeutic agents. Finally, N-(5-Benzyl-2-ethyl-1H-pyrrol-3-yl)-6-methyl-pyridin-2-amine could be used in the development of new anti-cancer drugs, as well as in the development of novel anti-fungal agents.

Synthesis Methods

N-(5-Benzyl-2-ethyl-1H-pyrrol-3-yl)-6-methyl-pyridin-2-amine is typically synthesized through a multi-step process involving the reaction of 5-benzyl-2-ethyl-1H-pyrrol-3-yl bromide with 6-methyl-pyridin-2-amine in the presence of a base such as sodium hydroxide. This yields N-(5-Benzyl-2-ethyl-1H-pyrrol-3-yl)-6-methyl-pyridin-2-amine as the primary product. In addition, a variety of other reaction conditions and reagents have been employed, including the use of a palladium-catalyzed Suzuki reaction for the synthesis of N-(5-Benzyl-2-ethyl-1H-pyrrol-3-yl)-6-methyl-pyridin-2-amine derivatives.

properties

IUPAC Name

N-(5-benzyl-2-ethyl-1H-pyrrol-3-yl)-6-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c1-3-17-18(22-19-11-7-8-14(2)20-19)13-16(21-17)12-15-9-5-4-6-10-15/h4-11,13,21H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAJDVKIRAABKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(N1)CC2=CC=CC=C2)NC3=CC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Benzyl-2-ethyl-1H-pyrrol-3-yl)-6-methylpyridin-2-amine

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